molecular formula C18H19NO2 B8096212 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester

2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester

Cat. No.: B8096212
M. Wt: 281.3 g/mol
InChI Key: ANBJGEULZXJXTA-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester is a complex organic compound belonging to the class of isoindole derivatives This compound features a benzyl group attached to the isoindole ring system, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester typically involves multiple steps, starting with the construction of the isoindole core. One common approach is the cyclization of a suitable precursor, such as a benzyl-substituted phthalic acid derivative, under specific conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. Continuous flow reactors and automated systems can be employed to optimize the yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: Isoindole derivatives have been studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Industry: Use in the production of advanced materials and polymers.

Mechanism of Action

2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester is similar to other isoindole derivatives, such as 2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester and 2-benzyl-1H-isoindole-1,3-dione. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-isoindole-1-carboxylic acid ethyl ester

  • 2-Benzyl-1H-isoindole-1,3-dione

  • 2,3-Dihydro-1H-isoindole-1-carboxylic acid methyl ester

Properties

IUPAC Name

ethyl 2-benzyl-1,3-dihydroisoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-21-18(20)17-16-11-7-6-10-15(16)13-19(17)12-14-8-4-3-5-9-14/h3-11,17H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBJGEULZXJXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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